5-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
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Overview
Description
5-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid-catalyzed cyclization to form the benzopyran ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.
Reduction: Formation of 5-methoxy-3,4-dihydro-2H-1-benzopyran-4-methanol.
Substitution: Formation of various substituted benzopyran derivatives depending on the substituent used.
Scientific Research Applications
5-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Coumarin: Another benzopyran derivative known for its anticoagulant properties.
Uniqueness
5-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carboxylic acid groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other benzopyran derivatives .
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-8-3-2-4-9-10(8)7(11(12)13)5-6-15-9/h2-4,7H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTNWSQVAJJISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(CCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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